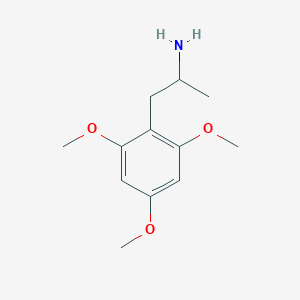

2,4,6-Trimethoxyamphetamine

Description

Nomenclature and Classification within Trimethoxyamphetamine Analogs

The systematic naming and classification of TMA-6 are crucial for understanding its place within the broader category of trimethoxyamphetamine analogs.

Positional Isomers of Trimethoxyamphetamine (TMA Series)

TMA-6 is one of six positional isomers of trimethoxyamphetamine. nih.govpsu.edu These isomers share the same chemical formula, C12H19NO3, but differ in the placement of the three methoxy (B1213986) groups on the phenyl ring. wikipedia.orgcas.org This structural variation is significant as it leads to differences in the properties and effects of each isomer. The six aromatic positional isomers are commonly designated TMA-1 through TMA-6. psu.edu A reliable gas chromatography-mass spectrometry (GC-MS) method has been developed to discriminate between these six isomers, which is particularly important for forensic analysis. nih.govpsu.edu

| Designation | Systematic Name | CAS Registry Number |

|---|---|---|

| TMA-1 | 3,4,5-Trimethoxyamphetamine | 1082-88-8 |

| TMA-2 | 2,4,5-Trimethoxyamphetamine (B90205) | 1083-09-6 |

| TMA-3 | 2,3,4-Trimethoxyamphetamine | 23693-14-3 |

| TMA-4 | 2,3,5-Trimethoxyamphetamine | 23693-15-4 |

| TMA-5 | 2,3,6-Trimethoxyamphetamine | 20543-24-8 |

| TMA-6 | 2,4,6-Trimethoxyamphetamine | 15402-79-6 |

Context as a Substituted Amphetamine Derivative in Chemical Research

TMA-6 is classified as a substituted amphetamine. wikipedia.org This class of compounds is based on the core amphetamine structure, where one or more hydrogen atoms have been replaced by other substituents. wikipedia.org In the case of the TMA series, three hydrogen atoms on the phenyl ring are substituted with methoxy groups. psu.edu The study of substituted amphetamines is a significant area of chemical research, as modifications to the amphetamine skeleton can result in a wide range of pharmacological activities. wikipedia.org Researchers investigate these derivatives to understand structure-activity relationships, which explore how the specific placement of substituents influences the compound's interactions with biological targets. wikipedia.org

Historical Context of Trimethoxyamphetamine Research and Early Investigations

The investigation of trimethoxyamphetamines dates back to the mid-20th century. 3,4,5-Trimethoxyamphetamine (TMA) was first synthesized around 1937, though its effects were not reported until much later. wikipedia.org The psychedelic properties of TMA were first described in scientific literature in 1955. wikipedia.org

The synthesis of this compound (TMA-6) was first reported in scientific literature in 1954. wikipedia.org Its psychoactive properties were later discovered by the chemist Alexander Shulgin in 1964, who subsequently detailed his findings. wikipedia.org Shulgin's systematic study of phenethylamines, including the TMA series, was a significant contribution to the field. oup.com His work often involved synthesizing and evaluating the effects of these compounds, which he documented extensively. oup.compsychonautwiki.org The emergence of various TMA isomers on illicit markets has also driven research into analytical methods for their identification and differentiation. psu.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4/h6-8H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNOUVDFKXADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874363 | |

| Record name | 2,4,6-TRIMETHOXYAMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-79-6, 22199-16-2 | |

| Record name | (±)-2,4,6-Trimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15402-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-TRIMETHOXYAMPHETAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X84DCO6GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Precursor Analysis of 2,4,6 Trimethoxyamphetamine

Synthetic Methodologies and Pathways

The synthesis of 2,4,6-trimethoxyamphetamine (TMA-6), a substituted phenethylamine (B48288), involves multi-step chemical processes. These methods are foundational to producing the compound for research and forensic applications. bertin-bioreagent.comcaymanchem.com The general approach mirrors the synthesis of other positional isomers of trimethoxyamphetamine, often starting from a correspondingly substituted benzaldehyde. psu.eduscribd.com

Multi-Step Synthetic Approaches for Trimethoxyamphetamines

The synthesis of trimethoxyamphetamines, including TMA-6, typically begins with a precursor molecule, 2,4,6-trimethoxybenzaldehyde (B41885). scribd.comontosight.ai This starting material undergoes a series of reactions to introduce the aminopropane side chain characteristic of amphetamines.

Key Chemical Reactions in Trimethoxyamphetamine Synthesis (e.g., Knoevenagel Condensation, Reduction, Reductive Amination)

Several key chemical reactions are instrumental in the synthesis of this compound and its isomers.

Knoevenagel Condensation: This reaction is a crucial step in forming the carbon-carbon double bond necessary for the nitrostyrene (B7858105) intermediate. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgresearchgate.net In the context of TMA synthesis, 2,4,6-trimethoxybenzaldehyde reacts with nitroethane in the presence of a catalyst like ammonium (B1175870) acetate. drugsandalcohol.ieeuropa.eu This reaction is a modification of the aldol (B89426) condensation. wikipedia.org The use of microreactors and various catalysts, such as zeolites and magnesium oxide, has been explored to optimize the Knoevenagel condensation for the production of related compounds. acs.orgresearchgate.net

Reduction: Following the formation of the 2-nitro-1-(2,4,6-trimethoxyphenyl)propene intermediate, a reduction step is necessary to convert the nitro group to an amine and reduce the double bond. beilstein-journals.orgbeilstein-journals.org A common reducing agent used for this transformation is lithium aluminum hydride (LiAlH₄). psu.eduerowid.org Alternative reduction methods for similar compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. unodc.orgsafrole.com Another approach involves using sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride, which has been shown to be effective for the reduction of β-nitrostyrenes to phenethylamines under mild conditions. beilstein-journals.orgchemrxiv.org

Reductive Amination: While less commonly detailed specifically for 2,4,6-TMA, reductive amination is a major pathway for amphetamine synthesis in general. libretexts.orgmdma.ch This process involves the reaction of a ketone (like phenyl-2-propanone or its substituted analogs) with ammonia (B1221849) or an amine in the presence of a reducing agent to form the corresponding amine. libretexts.orgmdma.ch This method can be complicated by the formation of secondary amine impurities. mdma.ch

Formation of Hydrochloride Salts in Synthetic Procedures

For research and analytical purposes, the final amphetamine product is often converted into its hydrochloride salt. ontosight.aimusechem.com This is achieved by reacting the free base form of the amphetamine with hydrochloric acid. The resulting hydrochloride salt is typically a more stable, crystalline solid with enhanced water solubility compared to the free base, making it more suitable for handling, storage, and the preparation of standard solutions. ontosight.aiontosight.ailgcstandards.com The formation of the hydrochloride salt is a standard final step in many published synthetic procedures for trimethoxyamphetamines. psu.eduscribd.com

Precursor Identification and Elucidation

The primary precursor for the synthesis of this compound, as outlined in established synthetic routes, is 2,4,6-trimethoxybenzaldehyde . scribd.comontosight.ai This aromatic aldehyde provides the foundational structure onto which the aminopropane side chain is built. The synthesis of this precursor itself can start from simpler materials, such as 2,4,6-trimethoxyphenol. smolecule.com

For the broader class of trimethoxyamphetamines, the corresponding trimethoxybenzaldehyde isomer is the key starting material. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) is the precursor for 3,4,5-trimethoxyamphetamine (TMA). ontosight.ai The availability and control of these precursor chemicals are critical factors in the production of these compounds. austlii.edu.au

In some cases, natural sources can provide precursors for related compounds. For example, asarone, which can be extracted from the plant Acorus calamus, is a known precursor for the synthesis of 2,4,5-trimethoxyamphetamine (B90205) (TMA-2). drugsandalcohol.ie

Development of Manufacturing Processes for Research Reference Standards

The development of manufacturing processes for research reference standards of this compound is crucial for forensic and research applications. bertin-bioreagent.comcaymanchem.com These processes are designed to produce highly pure and well-characterized material. psu.edu Companies that specialize in the production of reference standards employ organic and analytical chemists to develop and validate synthetic routes and analytical methods. bertin-bioreagent.com

The synthesis of these standards follows the general chemical pathways described above, with a strong emphasis on purification and analytical characterization of the final product and all intermediates. psu.edu Techniques such as chromatography are used to purify the synthesized compound, and its identity and purity are confirmed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edu The final product is typically converted to the hydrochloride salt for stability and ease of handling. lgcstandards.comcaymanchem.com The availability of these certified reference standards is essential for the accurate identification of these substances in forensic laboratories and for conducting pharmacological research. bertin-bioreagent.commusechem.com

Advanced Analytical Methodologies for 2,4,6 Trimethoxyamphetamine and Its Isomers

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating the closely related trimethoxyamphetamine isomers prior to their detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Discrimination

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of trimethoxyamphetamine (TMA) isomers. nih.govpsu.edu A reliable GC-MS method has been developed that facilitates both chromatographic and mass spectrometric discrimination of the six aromatic positional isomers of TMA. nih.gov

Chromatographic separation of all six TMA isomers can be achieved using capillary columns such as DB-5ms, with analysis times under 15 minutes. nih.govpsu.edu However, the mass spectra of the underivatized TMA isomers, with the exception of 2,4,6-TMA, often show insufficient differences for unambiguous identification. nih.govpsu.eduresearchgate.net

To overcome this limitation, trifluoroacetyl (TFA) derivatization is employed. The mass spectra of the TFA derivatives of the six isomers exhibit significant differences in fragment ion intensities, allowing for their unequivocal identification. nih.govpsu.edu This makes GC-MS with TFA derivatization a robust method for distinguishing between the different TMA isomers. nih.govpsu.edu

Table 1: GC-MS Parameters for TMA Isomer Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms capillary column (30 m x 0.32 mm i.d.) |

| Injection Mode | Splitless |

| Injector Temperature | 265 °C cfsre.org |

| Oven Program | Initial 80°C for 1 min, then ramped at 10°C/min to 320°C |

| Carrier Gas | Helium cfsre.org |

| Derivatizing Agent | Trifluoroacetyl (TFA) anhydride (B1165640) nih.govpsu.edu |

| Mass Scan Range | 40-550 m/z cfsre.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QTOF-MS) for Quantitative and Qualitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution (LC-QTOF-MS) variations offer sensitive and specific methods for the analysis of TMA isomers in various matrices, including urine and plasma. cfsre.orgnih.govresearchgate.net These techniques are particularly valuable for both quantifying the concentration of these compounds and for their qualitative identification. nih.govresearchgate.net

A sensitive LC-MS method has been developed for the quantification of TMA isomers in human urine. nih.govresearchgate.net This method utilizes a reversed-phase column and electrospray ionization in selected ion monitoring (SIM) mode. nih.govresearchgate.net The method demonstrates good linearity, with low limits of detection and quantification. nih.govresearchgate.netresearchgate.net

For more complex samples and to achieve higher specificity, LC-MS/MS is often the method of choice. researchgate.net By monitoring specific precursor-to-product ion transitions, this technique can accurately quantify TMA isomers even in the presence of interfering substances. researchgate.net An LC-MS/MS method for the identification and quantification of six TMA isomers in rat plasma has been successfully developed and applied to pharmacokinetic studies. researchgate.net

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution mass data, enabling the accurate mass measurement of analytes and their fragments. cfsre.orgmdpi.com This capability is crucial for the confident identification of unknown compounds and for differentiating between isomers. cfsre.org

Table 2: LC-MS Method Validation Parameters for TMA Isomers in Urine

| Parameter | Result |

|---|---|

| Linearity (R²) | ≥ 0.998 nih.govresearchgate.net |

| Lower Limit of Detection (LLOD) | 4.26 to 9.12 ng/mL nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 13.18 to 29.22 ng/mL nih.govresearchgate.net |

| Average Recovery | 68.52% to 97.90% nih.govresearchgate.net |

| Intra-day Precision (RSD) | 3.70% to 10.77% nih.govresearchgate.net |

| Inter-day Precision (RSD) | 7.63% to 12.94% nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Applications in Trimethoxyamphetamine Profiling

High-performance liquid chromatography (HPLC) is a versatile and widely used separation technique in pharmaceutical and forensic analysis. openaccessjournals.combjbms.org When coupled with various detectors, such as UV or mass spectrometry, HPLC is instrumental in the profiling of trimethoxyamphetamine isomers. bjbms.orgnih.gov The technique's ability to separate complex mixtures makes it essential for isolating individual isomers for subsequent identification and quantification. openaccessjournals.combjbms.org

The choice of stationary and mobile phases is critical for achieving optimal separation of the structurally similar TMA isomers. bjbms.org Reversed-phase columns are commonly employed, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer. nih.govresearchgate.net The high resolution and efficiency of modern HPLC systems, particularly ultra-high-performance liquid chromatography (UHPLC), allow for rapid and effective profiling of TMA isomers. americanpharmaceuticalreview.com

Mass Spectrometric Characterization and Profiling

Mass spectrometry is the cornerstone for the definitive identification and structural elucidation of 2,4,6-TMA and its isomers.

Application of Derivatization Strategies for Enhanced Mass Spectral Differentiation (e.g., Trifluoroacetyl Derivatization)

As previously mentioned in the context of GC-MS, derivatization is a key strategy for enhancing the mass spectral differences between TMA isomers. nih.govpsu.edu The addition of a chemical tag, such as a trifluoroacetyl group, alters the fragmentation pattern of the parent molecule in a way that is often specific to the isomeric structure. nih.govpsu.edu

The mass spectra of the TFA derivatives of the six TMA isomers show significant variations in the relative abundances of their fragment ions. nih.govpsu.edu This allows for the unequivocal differentiation of each isomer, a task that is challenging with underivatized compounds due to their similar fragmentation patterns. nih.govpsu.edu This derivatization-enhanced detection strategy significantly improves the confidence in isomer identification. nih.govresearchgate.net

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Rapid Profiling

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. bruker.comresearchgate.netnih.gov This makes it a valuable tool for high-throughput screening and rapid profiling of seized drug samples. researchgate.netalbany.edu

DART-MS relies on the generation of excited-state species that ionize analytes in the open air, which are then drawn into the mass spectrometer for analysis. bruker.comresearchgate.net The technique can provide mass spectra of TMA isomers quickly, and by adjusting the instrumental parameters, fragmentation can be induced to aid in structural characterization. albany.edu While DART-MS is excellent for rapid screening, the differentiation of isomers can still be challenging and often requires comparison with reference standards and potentially more detailed fragmentation analysis. albany.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Positional Isomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including the differentiation of constitutional isomers. oxinst.com Unlike mass spectrometry, which breaks molecules apart, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within the intact molecule, allowing for unambiguous structure confirmation and isomer distinction. cfsre.orgresearchgate.net

For the trimethoxyamphetamine isomers, ¹H NMR spectroscopy is particularly powerful. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons on the aromatic ring are unique to each isomer's substitution pattern. psu.edu For example, the highly symmetric 2,4,6-TMA shows a simple ¹H NMR spectrum with a singlet for the two equivalent aromatic protons. psu.edu In contrast, other isomers with less symmetry, such as 2,4,5-TMA, exhibit two distinct singlets for their aromatic protons. psu.edu The signals from the methoxy (B1213986) groups also appear at distinct chemical shifts, further aiding in identification. psu.edu

¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shift for each unique carbon atom in the molecule. astm.org The number of signals in the aromatic region of the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent aromatic carbons, which differs between the isomers due to their varying symmetry. oxinst.com The chemical shifts of the methoxy carbons also provide valuable data for distinguishing the isomers. astm.org The combination of ¹H and ¹³C NMR data allows for the complete and unequivocal structural assignment of each TMA isomer. researchgate.net

| Isomer | Aromatic Proton Signals (δ ppm) | Multiplicity |

|---|---|---|

| 2,4,6-TMA | 6.13 | Singlet (2H) |

| 3,4,5-TMA | 6.41 | Singlet (2H) |

| 2,4,5-TMA | 6.69, 6.52 | Singlet (1H), Singlet (1H) |

| 2,3,4-TMA | 6.82, 6.61 | Doublet (1H), Doublet (1H) |

| 2,3,5-TMA | 6.39, 6.28 | Doublet (1H), Doublet (1H) |

| 2,3,6-TMA | 6.73, 6.55 | Doublet (1H), Doublet (1H) |

Data obtained in CDCl₃ solution at 300 MHz. psu.edu

Solid-Phase Extraction (SPE) Techniques for Sample Preparation

Effective sample preparation is critical for the reliable analysis of trace analytes like 2,4,6-TMA in complex biological matrices such as urine or blood. researchgate.netubc.ca Solid-phase extraction (SPE) is a widely adopted technique that offers numerous advantages over traditional liquid-liquid extraction, including greater speed, efficiency, ease of automation, and reduced solvent consumption. psu.edu

A variety of SPE sorbents and methods are available for the extraction of amphetamines. Common approaches include:

Reversed-Phase SPE: C18 cartridges are frequently used for the extraction of trimethoxyamphetamines from urine. ojp.govscispace.com In this method, the sample is typically acidified and loaded onto the conditioned cartridge. The stationary phase retains the analytes while polar interferences are washed away. The target compounds are then eluted with an organic solvent like methanol (B129727) or acetonitrile. scispace.com

Molecularly Imprinted Polymer (MIP) SPE: This highly selective technique uses polymers created with a template molecule, in this case, an amphetamine or a related structure. oxinst.comubc.ca The resulting polymer has cavities specifically shaped to bind the target class of compounds with high affinity. This leads to very clean extracts with high recoveries, as demonstrated for methamphetamine and other amphetamines from whole blood. ubc.ca The process involves diluting the sample, applying it to the MIP cartridge, washing away interferences, and eluting the analytes with a solvent mixture, such as formic acid in methanol. ubc.ca

HybridSPE: This technique combines the principles of SPE with protein precipitation. It is particularly useful for complex matrices like plasma or hair. The hybridSPE cartridge contains a phase that facilitates the removal of endogenous proteins and phospholipids (B1166683) in a single step, minimizing matrix effects and improving the subsequent chromatographic analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) combined with SPE: This novel approach involves an initial SPE clean-up followed by a microextraction step. researchgate.net This combination can achieve high enrichment factors and is suitable for complex biological samples. researchgate.net

The choice of SPE method depends on the specific matrix, the required sensitivity, and the available instrumentation. For all methods, optimization of the wash and elution solvents is crucial to ensure high recovery of the target analyte and efficient removal of interfering substances.

Pharmacological Research and Mechanism of Action of 2,4,6 Trimethoxyamphetamine

Receptor Binding and Activation Profiles

The interaction of TMA-6 with various neuroreceptors is fundamental to understanding its psychoactive effects. While comprehensive data for TMA-6 is limited in some areas, studies on its isomers and related compounds provide a comparative framework.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

TMA-6 demonstrates a general affinity for serotonin (B10506) receptors, which is believed to be the primary mechanism for its psychedelic effects. wikipedia.org Early research identified its activity in rat stomach fundus strips with an A2 value of 525 nM and an IC50 of 25,000 nM in rat brain membranes. wikipedia.org

However, specific binding affinities (Ki) and functional activities (EC50, Emax) at various 5-HT receptor subtypes for TMA-6 are not well-documented in publicly available scientific literature. In contrast, its isomer, 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2), has been more thoroughly studied. For TMA-2, the affinity (Ki) for the human 5-HT2A receptor is reported to be between 1,300 and 4,400 nM, with an EC50 of 190 nM and an Emax of 84%. nih.gov TMA-2 is also active at the 5-HT2B receptor and, to a lesser extent, at the 5-HT2C receptor. nih.gov

For TMA-6, one study indicated no affinity for the 5-HT1A receptor, with a Ki value greater than 10,000 nM. wikipedia.org This suggests a degree of selectivity for the 5-HT2 receptor family, a common characteristic of classic psychedelic compounds. The psychedelic effects of TMA-6 are thought to stem from its partial agonism at the 5-HT2A receptor, though the precise nature of this interaction remains to be fully elucidated.

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|---|

| 2,4,6-TMA (TMA-6) | >10,000 wikipedia.org | Data Not Available | Data Not Available | Data Not Available |

| 2,4,5-TMA (TMA-2) | ≥ 2,700 | 1,300 - 4,400 | Active nih.gov | Weak Affinity |

| 3,4,5-TMA (TMA) | Inactive wikipedia.org | >12,000 wikipedia.org | Inactive wikipedia.org | Inactive wikipedia.org |

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Specific data on the interaction of 2,4,6-TMA with the Trace Amine-Associated Receptor 1 (TAAR1) is not currently available in scientific literature. However, research on its isomers provides some insight. For instance, 2,4,5-TMA (TMA-2) was found to be inactive at the mouse TAAR1 but did bind to the rat TAAR1 with a Ki of 3,100 nM. nih.gov Another isomer, 3,4,5-TMA, showed affinity for both mouse and rat TAAR1 (Ki = 1,800 nM and 3,200 nM, respectively) but was inactive at the human TAAR1. wikipedia.org Given that many amphetamine-like compounds are agonists at TAAR1, it is plausible that TMA-6 may also interact with this receptor, but further research is needed to confirm this. nih.gov

Adrenergic (α1, α2) and Dopaminergic (D2) Receptor Interactions

Research indicates that 2,4,6-TMA has a very low affinity for the dopaminergic D2 receptor, with a reported Ki value of over 10,000 nM. wikipedia.org This suggests that direct interaction with the D2 receptor is not a significant component of its pharmacological profile. This is consistent with the broader class of psychedelic amphetamines, which generally exhibit low affinity for D2 receptors.

There is a lack of specific binding data for TMA-6 at adrenergic α1 and α2 receptors. Studies on the related compound TMA-2 have included investigations into its binding at these receptors, but specific Ki values are not consistently reported. Some research on other phenethylamine (B48288) analogs suggests that interactions with adrenergic receptors are possible, but their functional significance in the context of TMA-6's effects is unknown. frontiersin.org

Monoamine Neurotransmission Modulation

The influence of a substance on the levels of monoamine neurotransmitters—dopamine (B1211576), serotonin, and norepinephrine (B1679862)—is a key aspect of its pharmacological action.

Evaluation of Monoamine (Dopamine, Serotonin, Norepinephrine) Re-uptake and Release Mechanisms

Unlike typical amphetamines, 2,4,6-TMA has been shown to be inactive as a monoamine reuptake inhibitor and releasing agent. wikipedia.org Studies using rat brain synaptosomes found that TMA-6 had an IC50 and EC50 of over 100,000 nM for the re-uptake and release of dopamine, serotonin, and norepinephrine, respectively. wikipedia.org This indicates that at pharmacologically relevant concentrations, TMA-6 does not significantly interact with the transporters for these monoamines (DAT, SERT, and NET).

Comparative Analysis of Monoamine System Activity with Other Amphetamine Analogs

The pharmacological activity of 2,4,6-TMA on the monoamine system stands in stark contrast to that of other amphetamine analogs. Classical amphetamines, such as d-amphetamine and methamphetamine, are potent releasing agents and reuptake inhibitors of dopamine and norepinephrine. nih.gov This action at the monoamine transporters is central to their stimulant effects.

The isomers of TMA also exhibit different profiles. For example, 3,4,5-TMA (TMA) is a very low-potency serotonin releasing agent (EC50 = 16,000 nM) and is inactive as a releasing agent or reuptake inhibitor for dopamine and norepinephrine. wikipedia.org In contrast, both 3,4,5-TMA and 2,4,5-TMA (TMA-2) are inactive as MAO-A inhibitors (IC50 > 100,000 nM), a key property of TMA-6. wikipedia.org This highlights how the specific positioning of the methoxy (B1213986) groups on the amphetamine backbone dramatically alters the pharmacological mechanism of action within the trimethoxyamphetamine family. While TMA-6 does not directly engage the monoamine transporters, its potent MAO-A inhibition provides an alternative mechanism for modulating monoaminergic tone.

| Compound | Monoamine Reuptake Inhibition (IC50, nM) | Monoamine Release (EC50, nM) | MAO-A Inhibition (IC50, nM) |

|---|---|---|---|

| 2,4,6-TMA (TMA-6) | >100,000 wikipedia.org | >100,000 wikipedia.org | 400 wikipedia.org |

| 2,4,5-TMA (TMA-2) | Inactive nih.gov | Data Not Available | >100,000 wikipedia.org |

| 3,4,5-TMA (TMA) | Inactive wikipedia.org | 16,000 (Serotonin) wikipedia.org | >100,000 wikipedia.org |

| d-Amphetamine | Potent (DA/NE) | Potent (DA/NE) | Inactive |

Enzymatic Metabolism Research in Preclinical Models

The metabolic fate of 2,4,6-Trimethoxyamphetamine (2,4,6-TMA) is a critical aspect of its pharmacological profile. Preclinical research, primarily in rodent models and using in vitro human tissue preparations, has begun to elucidate the enzymatic pathways responsible for its biotransformation. These studies are essential for understanding the compound's duration of action and the potential formation of active or inactive metabolites. The metabolism of amphetamine derivatives is generally complex, involving several key enzymatic reactions.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of xenobiotics, including many amphetamine-like substances. nih.gov The highly polymorphic isozyme CYP2D6 is particularly known for its role in metabolizing approximately 20-30% of clinically used drugs, including many psychostimulants. nih.gov

The biotransformation of amphetamines typically proceeds through several major pathways. Research on the closely related isomer, 2,4,5-trimethoxyamphetamine (TMA-2), in rat models has identified metabolites indicating a cascade of reactions including oxidative deamination, O-demethylation, and O,O-bis-demethylation. nih.gov Following these initial steps, the resulting hydroxylated metabolites often undergo Phase II conjugation reactions, forming glucuronides and/or sulfates to facilitate their excretion. nih.gov

Oxidative Deamination: This pathway involves the removal of the amine group, converting the amphetamine into a corresponding ketone. This ketone can then be further reduced to an alcohol. nih.gov For related compounds like mescaline, oxidative deamination is a primary metabolic route. wikipedia.org

O-Demethylation: This reaction involves the removal of a methyl group from one or more of the methoxy substituents on the phenyl ring, creating a hydroxyl group. nih.gov This process can significantly alter the pharmacological activity of the molecule. Studies on 3,4-dimethoxyamphetamine have confirmed the importance of this pathway, identifying O-demethylated metabolites in the urine of dogs and monkeys. nih.gov

Conjugation: After oxidative metabolism introduces or exposes hydroxyl groups, these metabolites can be conjugated with glucuronic acid or sulfate (B86663). This process increases the water solubility of the metabolites, preparing them for renal elimination. nih.gov

While these pathways are well-documented for the amphetamine class, specific studies identifying the full range of metabolites for 2,4,6-TMA are not extensively detailed in the current literature. However, based on the metabolism of its isomers and other substituted amphetamines, it is highly probable that 2,4,6-TMA undergoes a similar combination of oxidative and conjugative reactions. nih.govnih.gov

| Metabolic Pathway | Description | Example from Related Compounds |

| Oxidative Deamination | Removal of the amine group, leading to the formation of a ketone intermediate. nih.gov | Identified in the metabolism of 2,4,5-TMA. nih.gov |

| O-Demethylation | Removal of a methyl group from a methoxy substituent to form a hydroxyl group. nih.gov | A key pathway for 3,4-dimethoxyamphetamine. nih.gov |

| Conjugation | Addition of a polar molecule (e.g., glucuronic acid, sulfate) to hydroxylated metabolites to increase water solubility for excretion. nih.gov | Hydroxylated metabolites of 2,4,5-TMA are excreted as glucuronides and/or sulfates. nih.gov |

Preclinical Behavioral Pharmacology Models

To characterize the in vivo effects of 2,4,6-TMA, researchers utilize established preclinical behavioral models in animals, typically rodents. These assays help to determine the compound's mechanism of action and predict its potential effects in humans.

Amphetamine and its derivatives are well-known for their effects on spontaneous locomotor activity. nih.gov These compounds typically increase locomotion, an effect attributed to their influence on central dopamine and norepinephrine systems. While specific studies focusing solely on the impact of 2,4,6-TMA on locomotor activity are not widely reported, its structural relationship to amphetamine suggests it may produce stimulant-like effects. nih.gov In rodent drug discrimination tests, 2,4,6-TMA has been shown to partially substitute for dextroamphetamine, indicating that it produces some interoceptive cues similar to those of classical stimulants. wikipedia.org This finding implies that 2,4,6-TMA could increase locomotor activity, though potentially to a different degree or with a different time course than amphetamine itself. The assessment of locomotor activity is a fundamental tool for evaluating the stimulant properties of a novel compound. nih.gov

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics. nih.gov This behavior is considered a reliable preclinical proxy for hallucinogenic potential in humans and is specifically mediated by the activation of the serotonin 2A (5-HT₂) receptor. nih.govnih.gov A strong correlation exists between a compound's affinity for the 5-HT₂ receptor and its potency in inducing the HTR. nih.gov

| Behavioral Assay | Primary Mechanism | Relevance to 2,4,6-TMA |

| Locomotor Activity | Primarily dopaminergic and noradrenergic systems. nih.gov | Partial substitution for dextroamphetamine suggests potential for stimulant-like effects on locomotion. wikipedia.org |

| Head-Twitch Response (HTR) | Serotonin 5-HT₂ Receptor Agonism. nih.govnih.gov | Full substitution for DOM and known 5-HT₂ agonism indicate HTR induction is highly likely. wikipedia.orgmusechem.com |

In Silico and Computational Approaches in Pharmacological Prediction

In silico and computational pharmacology represent modern approaches to drug discovery and characterization, allowing researchers to predict a compound's properties before or in conjunction with laboratory experiments. These methods use computer models to simulate interactions between a ligand, such as 2,4,6-TMA, and its biological targets.

For a molecule like 2,4,6-TMA, computational techniques can be employed to:

Predict Binding Affinity: Molecular docking simulations can model how 2,4,6-TMA fits into the binding pocket of various receptors, such as the 5-HT₂ family (5-HT₂, 5-HT₂, 5-HT₂), to predict its binding affinity and selectivity. This helps to understand the structural basis for its pharmacological profile.

Elucidate Structure-Activity Relationships (SAR): By computationally comparing 2,4,6-TMA to its isomers (e.g., 2,4,5-TMA) and other related phenethylamines, researchers can identify the key structural features—such as the specific placement of the methoxy groups—that determine potency and efficacy at the 5-HT₂ receptor.

Metabolism Prediction: Software programs can predict the likely sites of metabolism on the 2,4,6-TMA molecule by CYP enzymes and identify potential metabolites. This can guide in vitro and in vivo metabolism studies, saving time and resources.

Off-Target Profiling: Virtual screening against a wide range of receptors and enzymes can help predict potential off-target interactions, providing an early indication of a compound's broader pharmacological and safety profile.

While specific, published in silico studies focusing exclusively on 2,4,6-TMA are not abundant, the methodologies are well-established and have been applied extensively to the broader class of phenethylamine and amphetamine psychedelics. frontiersin.org Such computational approaches are invaluable for rational drug design and for generating hypotheses that can be tested in preclinical models.

Molecular Modeling of Receptor-Ligand Interactions

Molecular modeling serves as a critical tool in understanding the interactions between a ligand, such as this compound (2,4,6-TMA), and its biological targets at an atomic level. While detailed molecular modeling studies specifically for the 2,4,6-isomer are not extensively published, the principles of receptor-ligand interactions can be inferred from its known pharmacological profile and by comparison with its isomers.

The pharmacological activity of substituted phenethylamines is largely determined by their interaction with serotonin receptors, particularly the 5-HT₂ family. The positioning of the three methoxy groups on the phenyl ring is a critical determinant of pharmacological activity, creating a wide spectrum of effects among the six trimethoxyamphetamine isomers. For instance, the 2,4,5-substitution pattern found in TMA-2 is associated with potent psychoactive effects, while 2,4,6-TMA exhibits a distinct pharmacological profile.

Studies have shown that 2,4,6-TMA (also known as TMA-6) has a notable affinity for serotonin receptors. wikipedia.org However, its interaction profile differs significantly from other isomers. It displays a low affinity for the 5-HT₁ₐ and dopamine D₂ receptors. wikipedia.org A key distinguishing feature of 2,4,6-TMA is its potent inhibitory action on monoamine oxidase A (MAO-A), a property not shared by its isomers 3,4,5-TMA (TMA) and 2,4,5-TMA (TMA-2). wikipedia.org This suggests a unique binding mode of 2,4,6-TMA within the active site of the MAO-A enzyme.

The phenethylamine pharmacophore, consisting of an aromatic ring and an amino group connected by a two-carbon chain, is fundamental to its binding capabilities. Molecular modeling techniques, such as homology modeling and molecular dynamics simulations, could provide deeper insights into the specific conformational changes and key residue interactions that govern the binding of 2,4,6-TMA to its target receptors and enzymes.

Table 1: In Vitro Receptor and Enzyme Affinity of this compound

| Target | Affinity / Inhibition | Species |

|---|---|---|

| Serotonin Receptors | A₂ = 525 nM | Rat (stomach fundus) |

| Serotonin Receptors | IC₅₀ = 25,000 nM | Rat (brain membranes) |

| 5-HT₁ₐ Receptor | Kᵢ > 10,000 nM | Not Specified |

| Dopamine D₂ Receptor | Kᵢ > 10,000 nM | Not Specified |

| Monoamine Oxidase A (MAO-A) | IC₅₀ = 400 nM | Not Specified |

| Monoamine Transporters | IC₅₀ / EC₅₀ > 100,000 nM | Rat (brain synaptosomes) |

Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention time of chemical compounds in chromatographic systems based on their molecular structures. mdpi.commdpi.com This methodology establishes a mathematical relationship between the chromatographic retention parameter and the physicochemical properties of the molecules, which are represented by numerical values known as molecular descriptors. mdpi.com

For amphetamine derivatives, chromatographic techniques such as gas chromatography-mass spectrometry (GC/MS) are commonly employed for their detection and analysis. nih.gov QSRR models can be valuable in predicting the retention behavior of these compounds, thereby aiding in their identification in complex mixtures. The models are built by correlating molecular descriptors—which can encode information about a molecule's size, shape, and hydrophobicity—with experimentally determined retention times. mdpi.com

While specific QSRR studies focusing exclusively on this compound are not detailed in the available literature, the principles of QSRR are broadly applicable to this class of compounds. The retention of a molecule in a chromatographic system is dependent on its molecular properties and the experimental conditions. Therefore, a robust QSRR model would typically incorporate various molecular descriptors.

Key Molecular Descriptors in QSRR:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule.

Electronic descriptors: Pertain to the electronic properties of the molecule.

Physicochemical properties: Such as logP (a measure of lipophilicity).

By developing linear or non-linear models, such as those using Multiple Linear Regression or Artificial Neural Networks, QSRR can predict the retention times of new or uncharacterized compounds within the same chemical class. mdpi.com

Table 2: General Parameters in QSRR Model Development

| Parameter | Description |

|---|---|

| Dependent Variable | Chromatographic retention time or retention factor. |

| Independent Variables | Calculated molecular descriptors (e.g., molecular weight, logP, polar surface area). |

| Modeling Techniques | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Internal and external validation techniques to assess predictive power. |

Molecular Orbital Calculations and Electronic Properties in Activity Prediction

Molecular orbital (MO) calculations are a powerful computational tool for investigating the electronic structure of molecules and predicting their chemical reactivity and biological activity. For psychoactive compounds like this compound, electronic properties derived from MO theory, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often correlated with their pharmacological effects.

The electronic properties of phenethylamine and amphetamine derivatives have been a subject of study to understand their structure-activity relationships (SAR). nih.gov The electron-donating or accepting capabilities of a molecule, which can be inferred from its HOMO and LUMO energies, are thought to play a role in its interaction with biological receptors. A lower HOMO-LUMO energy gap generally implies higher reactivity of the molecule. nih.gov

For hallucinogenic phenethylamines, it has been proposed that their interaction with receptors is related to their electronic configuration. The substituents on the aromatic ring, in this case, the three methoxy groups in 2,4,6-TMA, significantly influence the electron distribution and, consequently, the energies of the molecular orbitals. These electronic characteristics are critical for the binding affinity and intrinsic activity at target receptors like the serotonin 5-HT₂ₐ receptor. nih.gov

While specific MO calculations for 2,4,6-TMA are not extensively detailed in the provided literature, the general principles suggest that its unique electronic profile, as determined by the 2,4,6-substitution pattern, underlies its distinct pharmacological activity, including its potent MAO-A inhibition. wikipedia.org The prediction of molecular wavefunctions and the Hamiltonian matrix through computational methods allows for the determination of electron density and other derivable physical and chemical properties that are crucial for activity. arxiv.org

Table 3: Key Electronic Properties from Molecular Orbital Calculations and Their Relevance

| Electronic Property | Description | Relevance to Biological Activity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | Can influence charge-transfer interactions with receptors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | Can be important for interactions with electron-rich residues in a binding pocket. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and polarizability. |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | Determines sites of electrostatic interactions with receptors. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences the overall polarity and solubility, as well as long-range electrostatic interactions. |

Structure Activity Relationship Sar Studies of Trimethoxyamphetamines

Impact of Methoxy (B1213986) Substitution Patterns on Biological Activity

The arrangement of the three methoxy groups on the phenyl ring of the amphetamine scaffold is a critical determinant of psychedelic potency. Research has demonstrated that the 2,4,5-trimethoxy substitution pattern, as seen in 2,4,5-TMA (TMA-2), is particularly favorable for potent psychoactive effects. wikipedia.orgfrontiersin.org In contrast, the 3,4,5-trimethoxy arrangement found in 3,4,5-TMA (TMA-1), the amphetamine analogue of mescaline, is considerably less potent. wikipedia.orgwikipedia.org

The six possible positional isomers of trimethoxyamphetamine exhibit a wide spectrum of pharmacological activity, highlighting the sensitivity of the receptor to substituent placement. chemeurope.compsu.edu TMA-2 is reported to be significantly more potent than TMA-1. wikipedia.orgwikipedia.org Other isomers such as 2,4,6-TMA (TMA-6) also exhibit hallucinogenic activity, though with differing potencies and qualitative effects compared to TMA-2. wikipedia.org The isomers TMA-3, TMA-4, and TMA-5 are not widely known to be used as recreational drugs and are considered to be significantly less active. chemeurope.com This underscores the importance of the 2,4,5-substitution pattern for optimal interaction with the 5-HT₂ₐ receptor. The methoxy groups at the 2- and 5-positions appear to be particularly crucial for hallucinogenic activity in phenethylamines. frontiersin.org

| Compound | Substitution Pattern | Reported Human Dosage Range (mg) | Relative Potency Comparison |

|---|---|---|---|

| TMA-1 | 3,4,5-trimethoxy | 100 - 250 | Less Potent |

| TMA-2 | 2,4,5-trimethoxy | 20 - 40 | More Potent |

| TMA-6 | 2,4,6-trimethoxy | 25 - 50 | Potent |

Role of Alpha-Methylation in Modulating Pharmacological Potency

The presence of a methyl group at the alpha (α) position of the ethylamine (B1201723) side chain, which distinguishes amphetamines from their phenethylamine (B48288) counterparts, significantly influences pharmacological activity. This α-methylation generally increases the potency and duration of action of these compounds. frontiersin.orgreddit.com One of the primary reasons for this is that the α-methyl group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), an enzyme that would otherwise rapidly degrade the corresponding phenethylamine. wikipedia.org

| α-Methylated Compound | Corresponding Phenethylamine | Reported Activity of Phenethylamine | General Impact of α-Methylation |

|---|---|---|---|

| 2,4,5-Trimethoxyamphetamine (B90205) (TMA-2) | 2,4,5-Trimethoxyphenethylamine (B125073) (2C-O) | Inactive as a psychedelic | Increases potency and duration |

| 3,4,5-Trimethoxyamphetamine (TMA-1) | Mescaline (3,4,5-Trimethoxyphenethylamine) | Active psychedelic | Increases potency |

Stereochemical Considerations and Enantiomeric Activity

Amphetamines, including the trimethoxyamphetamines, possess a chiral center at the α-carbon of the side chain, meaning they can exist as two different stereoisomers, or enantiomers: (R)-(-) and (S)-(+). wikipedia.org The three-dimensional orientation of the atoms in these enantiomers can lead to significant differences in their pharmacological activity, a phenomenon known as enantioselectivity. This is because biological receptors, being chiral themselves, often exhibit preferential binding to one enantiomer over the other.

Influence of Side Chain and Aromatic Ring Modifications on Receptor Affinity and Efficacy

Modifications to both the ethylamine side chain and the aromatic ring of trimethoxyamphetamines can have a profound impact on their affinity for and efficacy at various receptors.

Side Chain Modifications: N-alkylation of the primary amine on the side chain can significantly alter pharmacological properties. While simple N-alkylation often reduces hallucinogenic activity in phenethylamines, N-benzyl substitution has been found to dramatically increase affinity for the 5-HT₂ family of receptors. researchgate.netnih.gov This suggests that the N-benzyl group may interact with a specific region of the receptor, enhancing binding.

Aromatic Ring Modifications: The nature and position of substituents on the aromatic ring are critical. As discussed, the 2,4,5-trimethoxy pattern is highly favorable for psychedelic activity. Replacing one of the methoxy groups with other substituents can drastically alter potency. For example, replacing the 4-methoxy group of TMA-2 with a more lipophilic methyl group results in 2,5-dimethoxy-4-methylamphetamine (DOM), a compound that is approximately ten times more potent. wikipedia.org Generally, increasing the size and lipophilicity of substituents at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) scaffold tends to increase affinity for 5-HT₂ₐ and 5-HT₂c receptors. frontiersin.org

| Modification Type | Example | Effect on 5-HT₂ₐ Receptor Affinity/Efficacy |

|---|---|---|

| N-Alkylation | N-methylation | Generally decreases psychedelic potency |

| N-Benzylation | N-benzyl-2,4,5-TMA | Significantly increases affinity |

| Aromatic Substitution | Replacement of 4-methoxy with 4-methyl (TMA-2 to DOM) | Increases potency approximately 10-fold |

Steric Factors and Conformational Geometry in Receptor Interaction

The three-dimensional shape, or conformation, of a trimethoxyamphetamine molecule is crucial for its ability to bind to and activate its target receptor. Steric factors, which relate to the size and spatial arrangement of atoms and functional groups, can either facilitate or hinder this interaction. nih.gov For a productive binding event to occur, the molecule must adopt a specific conformation that is complementary to the topography of the receptor's binding site.

Conformational analysis of phenethylamines suggests that the ethylamine side chain is flexible and can adopt various orientations relative to the aromatic ring. nih.govmdpi.com However, for optimal activity at the 5-HT₂ₐ receptor, a specific "bioactive conformation" is required. Studies with conformationally restricted analogues have provided insights into this preferred geometry. For instance, it has been proposed that for optimal activity, the lone pair of electrons on the oxygen of the 2-methoxy group should be oriented syn (on the same side) relative to the ethylamine moiety, while the lone pairs on the 5-methoxy oxygen should be anti (on the opposite side). nih.gov Any steric bulk that prevents the molecule from achieving this optimal conformation can lead to a decrease in affinity and efficacy.

Correlation of Molecular Complex Formation with Biological Activity

The interaction between a hallucinogenic molecule and its receptor can be conceptualized as the formation of a molecular complex. The stability and nature of this complex are governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and electronic interactions. One theory suggests a correlation between the hallucinogenic activity of phenethylamines and their ability to form charge-transfer complexes.

In this model, the electron-rich aromatic ring of the trimethoxyamphetamine can act as an electron donor, forming a π-molecular complex with an electron-accepting region of the receptor. The energy of the highest occupied molecular orbital (HOMO) of the hallucinogen is thought to be a key factor in this interaction, with a higher HOMO energy correlating with greater ease of electron donation and, consequently, higher hallucinogenic activity. The methoxy groups, being electron-donating, play a significant role in increasing the HOMO energy of the aromatic ring, thereby facilitating this charge-transfer interaction. This theoretical framework provides a molecular-level explanation for the observed structure-activity relationships, linking the electronic properties of the molecule to its biological function.

Comparative Academic Investigations of 2,4,6 Trimethoxyamphetamine

Differentiation of 2,4,6-Trimethoxyamphetamine from Other Trimethoxyamphetamine Isomers (TMA-1, TMA-2, TMA-3, TMA-4, TMA-5)

The trimethoxyamphetamines (TMAs) are a group of six positional isomers, each possessing the same chemical formula but differing in the arrangement of the three methoxy (B1213986) groups on the phenyl ring. jodrugs.com This seemingly subtle structural variation leads to significant differences in their pharmacological profiles and psychoactive effects. This compound (TMA-6) is notably distinct from its isomers, primarily due to its activity as a potent monoamine oxidase A (MAO-A) inhibitor. jodrugs.com

In contrast, 3,4,5-TMA (TMA-1), the alpha-methylated analog of mescaline, and 2,4,5-TMA (TMA-2) are inactive as MAO-A inhibitors. jodrugs.com Pharmacologically, TMA-2 is considered the most potent psychedelic among the isomers, with a significantly higher potency than TMA-1. researchgate.net The 2,4,5-substitution pattern appears to be crucial for this potent psychoactive activity. researchgate.net

Other isomers exhibit a wide range of effects. 2,3,4-TMA (TMA-3) has been reported to be inactive at tested doses. researchgate.net Conversely, TMA-4 and TMA-5 are noted to produce effects that are more comparable to those of lysergic acid diethylamide (LSD). jodrugs.comresearchgate.net Due to their significant hallucinogenic properties, TMA-1, TMA-2, and TMA-6 have been identified as psychoactive substances in illicit markets. jodrugs.com

The primary distinguishing feature of TMA-6 remains its potent inhibition of MAO-A, a characteristic not shared by the more widely studied TMA-1 and TMA-2. jodrugs.comresearchgate.net This fundamental difference in its mechanism of action underscores the importance of methoxy group positioning in determining the pharmacological activity of this class of compounds.

Table 1: Comparative Pharmacological Properties of Trimethoxyamphetamine Isomers

| Isomer | Substitution Pattern | Primary Pharmacological Distinction | MAO-A Inhibition (IC50) | Reported Psychoactive Effects |

|---|---|---|---|---|

| TMA-1 | 3,4,5- | Psychedelic; amphetamine analog of mescaline | >100,000 nM jodrugs.com | Hallucinogenic, less potent than TMA-2 |

| TMA-2 | 2,4,5- | Potent psychedelic | >100,000 nM jodrugs.com | Potent hallucinogenic effects |

| TMA-3 | 2,3,4- | Inactive | Not reported | Inactive at tested doses researchgate.net |

| TMA-4 | 2,3,5- or 2,3,6- | Psychedelic | Not reported | Effects comparable to LSD jodrugs.comresearchgate.net |

| TMA-5 | 2,3,5- or 2,3,6- | Psychedelic | Not reported | Effects comparable to LSD jodrugs.comresearchgate.net |

| TMA-6 | 2,4,6- | Potent MAO-A inhibitor | 400 nM jodrugs.com | Hallucinogenic |

Comparative Pharmacological Profiling with Related Amphetamine-Type Stimulants and Psychedelics

Distinctions from Classical Amphetamines and Cathinones

The pharmacological mechanism of 2,4,6-TMA and other TMAs fundamentally differs from that of classical amphetamines (e.g., amphetamine, methamphetamine) and synthetic cathinones (e.g., mephedrone, methylone). Classical stimulants primarily exert their effects by acting as monoamine releasing agents and reuptake inhibitors at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.govwikipedia.org This leads to a significant increase in the synaptic concentration of these neurotransmitters, resulting in their characteristic stimulant effects.

In stark contrast, 2,4,6-TMA does not induce the release or inhibit the reuptake of monoamines. tandfonline.comgoogle.com Its primary mechanism of action is believed to be direct agonism at serotonin receptors, particularly the 5-HT2A receptor, which is a hallmark of classic psychedelic compounds. jodrugs.com This direct receptor interaction, rather than modulation of monoamine transporters, is responsible for its hallucinogenic effects. Furthermore, as previously noted, 2,4,6-TMA is a potent MAO-A inhibitor, a property not typically associated with classical amphetamines or cathinones. jodrugs.com

Comparison with Phenethylamine (B48288) Derivatives (e.g., 2C-X Compounds)

The TMAs are structurally related to the 2C series of psychedelic phenethylamines, with the primary difference being the presence of an alpha-methyl group on the side chain of the TMAs. This alpha-methylation, which classifies the TMAs as amphetamines, often results in increased metabolic stability and a longer duration of action compared to their phenethylamine counterparts.

For instance, 2,4,5-trimethoxyphenethylamine (B125073) (2C-TMA-2 or 2C-O), the phenethylamine analog of TMA-2, is reportedly inactive on its own. In a study on the effects of various psychoactive drugs on monoamine neurotransmission in rat brain, both 2,4,6-TMA and several 2C compounds, including 2C-I, 2C-E, and 2C-C, were found to have only a slight influence on the re-uptake and release of monoamines. researchgate.net This suggests a shared mechanistic characteristic of prioritizing direct receptor agonism over monoamine transporter interaction. The primary psychoactive effects of both classes of compounds are attributed to their interaction with serotonin receptors. jodrugs.com

Analogues within the DOx Series of Drugs

The DOx series of drugs are a group of potent, long-acting psychedelic amphetamines characterized by a 2,5-dimethoxy substitution pattern with a further substitution at the 4-position. TMA-2 (2,4,5-trimethoxyamphetamine) is considered the 4-methoxy member of the DOx family. unodc.org The potency of DOx compounds is highly dependent on the substituent at the 4-position. For example, 2,5-dimethoxy-4-methylamphetamine (DOM) is approximately ten times more potent than TMA-2. researchgate.net

In preclinical studies, 2,4,6-TMA has demonstrated a pharmacological profile that aligns with other psychoactive TMA isomers in its interaction with the serotonergic system, as evidenced by drug discrimination studies in rats. In these studies, rats trained to discriminate the potent DOx compound, DOM, from saline were administered various TMA isomers. 2,4,6-TMA fully substituted for DOM, with an ED50 value of 3.69 mg/kg. anesthguide.comresearchgate.net This indicates that, despite its unique MAO-A inhibitory activity, 2,4,6-TMA produces subjective effects in rats that are similar to those of DOM and other 5-HT2A receptor agonist psychedelics.

Table 2: ED50 Values for Substitution for DOM in Rats

| Compound | ED50 (mg/kg) |

|---|---|

| 2,4,5-TMA (TMA-2) | 3.59 anesthguide.comresearchgate.net |

| 2,4,6-TMA (TMA-6) | 3.69 anesthguide.comresearchgate.net |

| 3,4,5-TMA (TMA-1) | 6.34 anesthguide.comresearchgate.net |

| 2,3,4-TMA | 7.8 anesthguide.comresearchgate.net |

| 2,3,5-TMA | 16.5 anesthguide.comresearchgate.net |

Cross-Species Comparisons in Preclinical Research Models

Preclinical research, primarily in rodent models, has been instrumental in elucidating the pharmacological profile of 2,4,6-TMA. As mentioned previously, drug discrimination studies in rats have shown that 2,4,6-TMA produces discriminative stimulus effects similar to the known 5-HT2A agonist, DOM. anesthguide.comresearchgate.net This suggests that the subjective effects of 2,4,6-TMA in rats are mediated by similar serotonergic mechanisms as other classic hallucinogens.

Further in vitro studies using rat brain synaptosomes have confirmed that 2,4,6-TMA has negligible effects on the reuptake and release of monoamines (dopamine, serotonin, and norepinephrine), with IC50 and EC50 values greater than 100,000 nM, respectively. nih.gov This finding in a rodent model is consistent with the compound's proposed mechanism of action as a direct serotonin receptor agonist rather than a monoamine releaser. Additionally, affinity for serotonin receptors has been demonstrated in rat stomach fundus strips. nih.gov

While these rodent studies provide valuable insights, there is a lack of published research comparing the effects of 2,4,6-TMA across a broader range of species. The majority of the available data is derived from rat models, and further investigations in other preclinical species would be necessary to establish a more comprehensive understanding of its cross-species pharmacology.

Forensic Science and Research Applications of 2,4,6 Trimethoxyamphetamine

Development and Validation of Forensic Analytical Standards

The emergence of novel psychoactive substances (NPS) like 2,4,6-trimethoxyamphetamine (TMA-6) presents a significant challenge for forensic laboratories, necessitating the development and validation of reliable analytical standards for unambiguous identification. daneshyari.com An analytical reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. caymanchem.com For TMA-6, these standards are crucial for differentiating it from its five other positional isomers (TMA, TMA-2, TMA-3, TMA-4, and TMA-5), which may have different psychoactive effects and legal statuses. wikipedia.orgresearchgate.net

Forensic laboratories rely on certified reference materials to ensure the accuracy and reliability of their findings, which is essential for legal proceedings. caymanchem.comcaymanchem.com The validation process for these standards involves a comprehensive evaluation of the analytical method's performance to demonstrate its fitness for a specific purpose. nih.gov Key validation parameters include sensitivity, specificity, accuracy, precision, and linearity. nih.gov

For the trimethoxyamphetamines, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary analytical techniques. caymanchem.comcfsre.org While the mass spectra of underivatized TMA isomers can be very similar, derivatization with agents like trifluoroacetyl (TFA) can produce unique fragmentation patterns, allowing for unequivocal identification. researchgate.net The development of these methods, supported by authenticated reference standards, allows forensic chemists to confidently identify TMA-6 in seized materials. caymanchem.comcfsre.org

Table 1: GC-MS Parameters for Trimethoxyamphetamine Analysis

| Parameter | Value |

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |

| Carrier Gas | Helium (1.46 mL/min) |

| Injection Port Temp. | 265 °C |

| Transfer Line Temp. | 300 °C |

| Injection Type | Splitless |

| Mass Scan Range | 40-550 m/z |

| Data sourced from a technical report on the analysis of a trimethoxyamphetamine isomer sample. cfsre.org |

Toxicological Detection Methods in Biological Matrices (e.g., Rat Urine and Plasma)

Detecting and quantifying TMA-6 in biological matrices such as urine and plasma is critical for both clinical toxicology and forensic death investigations. The complexity of these matrices, which contain numerous endogenous substances, can interfere with analysis, a phenomenon known as the matrix effect. nih.gov Therefore, robust sample preparation and highly selective analytical techniques are required.

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS have been established as effective methods for the analysis of the TMA series in biological fluids. caymanchem.comresearchgate.net A validated LC-MS method for quantifying TMA isomers in human urine involved solid-phase extraction (SPE) to isolate the compounds from the matrix, followed by analysis using an electrospray positive ionization mass spectrometer in selected ion monitoring (SIM) mode. researchgate.net Similarly, a method for identifying and quantifying six TMA isomers in rat plasma utilized SPE and LC-MS/MS. researchgate.net

Studies on the metabolism of the related isomer, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), in rat urine have provided a framework for detecting TMA compounds. nih.gov These studies show that metabolites are often excreted as glucuronide and/or sulfate (B86663) conjugates, meaning a hydrolysis step is necessary for their detection. nih.gov The developed systematic toxicological analysis procedures, typically using GC/MS after extraction and derivatization, are sensitive enough to detect intake corresponding to common user doses. nih.gov

Table 2: Validation Parameters for LC-MS Detection of TMA Isomers in Urine

| Parameter | Result |

| Linearity (R²) | ≥ 0.998 |

| Concentration Range | 10-200 ng/mL |

| Lower Limit of Detection (LLOD) | 4.26 - 9.12 ng/mL |

| Lower Limit of Quantification (LLOQ) | 13.18 - 29.22 ng/mL |

| Average Recovery | 68.52 - 97.90% |

| Intra-day Precision (RSD) | 3.70 - 10.77% |

| Inter-day Precision (RSD) | 7.63 - 12.94% |

| Data from a study on the LC-MS analysis of trimethoxyamphetamine designer drugs in urine samples. researchgate.net |

Research Contributions to the Understanding of Novel Psychoactive Substances (NPS)

The study of 2,4,6-TMA and its isomers significantly contributes to the broader understanding of NPS, particularly within the phenethylamine (B48288) class. nih.gov Research into the trimethoxyamphetamines provides crucial insights into structure-activity relationships (SAR), which explore how a molecule's chemical structure relates to its biological activity.

A key finding that sets TMA-6 apart is its potent activity as a monoamine oxidase A (MAO-A) inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 400 nM. wikipedia.orgwikipedia.org This is a distinct pharmacological mechanism compared to its isomers TMA-2 (2,4,5-TMA) and TMA (3,4,5-TMA), which are inactive as MAO-A inhibitors. wikipedia.org This discovery highlights how the positional arrangement of the methoxy (B1213986) groups on the phenyl ring can dramatically alter the primary mechanism of action, shifting it from a classic psychedelic profile, likely mediated by serotonin (B10506) 5-HT₂ₐ receptor agonism, to include potent enzyme inhibition. wikipedia.org

This unique property makes TMA-6 a valuable tool for researchers investigating the neuropharmacology of NPS. musechem.com By comparing the effects and mechanisms of the six TMA isomers, scientists can better understand the structural requirements for binding to and activating various receptors and enzymes. nih.gov This knowledge is not only academically important but also helps in predicting the potential pharmacology and toxicology of newly emerging, uncharacterized NPS. nih.govnih.gov

Table 3: Comparative Pharmacology of TMA Isomers

| Compound | Substitution Pattern | Primary Pharmacological Activity |

| TMA | 3,4,5- | Serotonin 5-HT₂ₐ Receptor Agonist |

| TMA-2 | 2,4,5- | Potent Serotonin 5-HT₂ₐ Receptor Agonist |

| TMA-6 | 2,4,6- | Potent Monoamine Oxidase A (MAO-A) Inhibitor |

| Data compiled from multiple sources. wikipedia.orgwikipedia.org |

Regulatory and Scheduling Considerations within the Context of Research Chemical Control

The legal status of 2,4,6-TMA is primarily determined by its classification as a positional isomer of other controlled trimethoxyamphetamines. In the United States, 3,4,5-Trimethoxyamphetamine (TMA) is listed as a Schedule I substance under the Controlled Substances Act. cfsre.orgwikipedia.org Due to their structural similarity, its positional isomers, including this compound (TMA-6) and 2,4,5-Trimethoxyamphetamine (TMA-2), are also treated as Schedule I controlled substances. wikipedia.orgwikipedia.org A Schedule I designation means the substance is considered to have a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.

This scheduling has significant implications for research. While products containing TMA-6 are available commercially as "analytical reference standards" intended for research and forensic applications, their acquisition, handling, and use are subject to strict regulatory control by agencies such as the Drug Enforcement Administration (DEA). caymanchem.com Researchers must possess the appropriate licenses to legally work with Schedule I substances, which can create administrative hurdles for scientific investigation.

Globally, the control of TMA isomers varies. For example, TMA-2 has been placed onto illegal drug schedules in countries like the Netherlands and Japan due to its prevalence as a recreational drug. wikipedia.org The regulatory framework for NPS is constantly evolving, with governments often using analogue legislation or isomer-specific bans to control substances like TMA-6 as they are identified on the illicit market. wikipedia.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying 2,4,6-trimethoxyamphetamine (TMA-6) in research samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with splitless injection (1 µL volume) and a mass scan range of 40–550 m/z to detect TMA-5. Compare retention times (e.g., ~4.70 min) and spectral data against reference standards, such as those from Cayman Chemical. Cross-validation with liquid chromatography-quadrupole time-of-flight (LC-QTOF-MS) enhances specificity, especially for distinguishing TMA-6 from metabolites or degradation products .

Q. How does TMA-6 differ pharmacologically from other substituted amphetamines?

- Methodological Answer : Unlike cathinones or traditional amphetamines, TMA-6 lacks activity on monoamine transporters (dopamine, serotonin, norepinephrine). Instead, it exhibits modest agonist activity at 5-HT2A and 5-HT2C receptors (pEC50 ~5.15–5.31), as shown in phosphatidyl inositol release assays. Receptor binding studies using radiolabeled ligands (e.g., [³H]LSD) are recommended to quantify affinity .

Q. What are the storage and stability requirements for TMA-6 in laboratory settings?

- Methodological Answer : Store TMA-6 hydrochloride as a crystalline solid at -20°C in airtight containers. Stability exceeds 5 years under these conditions. For solvent preparation, evaporate ethanol under nitrogen and reconstitute in inert solvents (e.g., DMSO) at ≤20 mg/mL. Monitor degradation via periodic LC-MS analysis .

Advanced Research Questions

Q. How can positional isomers of trimethoxyamphetamines (e.g., 2,4,5- vs. 2,4,6-TMA) be reliably differentiated?

- Methodological Answer : Combine FT-IR, NMR, and GC/IR spectroscopy to resolve structural differences. For example, ¹H NMR reveals distinct methoxy group splitting patterns: TMA-6 (2,4,6-substitution) shows a singlet for all three methoxy groups due to symmetry, while 2,4,5-TMA exhibits split signals. Cross-reference with published spectral libraries (e.g., Tsujikawa et al., 2006) for validation .

Q. What experimental strategies address conflicting safety data on TMA-6 handling (e.g., "no special measures" vs. "hazardous")?

- Methodological Answer : Adopt precautionary principles until compound-specific toxicology is available. Use fume hoods for powder handling, wear nitrile gloves, and implement waste neutralization protocols (e.g., acidic hydrolysis). Consult institutional guidelines and batch-specific safety data sheets (SDS), noting that Cayman Chemical’s SDS lists no PAC-1/2/3 criteria but advises hazard considerations .

Q. How can functional selectivity at serotonin receptors be investigated for TMA-6?

- Methodological Answer : Employ cell-based assays (e.g., CHO-K1 cells expressing 5-HT2A/2C) to measure downstream signaling (IP3 accumulation, β-arrestin recruitment). Compare TMA-6’s efficacy and potency to reference agonists (e.g., DOI). Use Schild analysis with antagonists (e.g., ketanserin) to confirm receptor-specific activity .

Q. What are the challenges in synthesizing high-purity TMA-6 for controlled studies?

- Methodological Answer : Optimize the Leuckart reaction for the amphetamine backbone, ensuring regioselective methoxy group placement at 2,4,6-positions. Purify via recrystallization in ethanol/water mixtures, and validate purity (>98%) using HPLC with UV detection (λ = 254 nm). Monitor for common byproducts (e.g., unreacted phenethylamine precursors) .

Data Contradiction and Validation Questions

Q. How should researchers reconcile discrepancies in reported hallucinogenic effects of TMA-6 (e.g., Shulgin’s subjective reports vs. receptor data)?

- Methodological Answer : Conduct behavioral assays in rodent models (e.g., head-twitch response for 5-HT2A activation) alongside pharmacokinetic studies to correlate plasma concentrations with effects. Compare results to structurally similar compounds (e.g., mescaline) to isolate structure-activity relationships .

Q. What validation steps ensure accurate identification of TMA-6 in forensic samples with complex matrices?

- Methodological Answer : Use orthogonal techniques: (1) GC-MS for initial screening, (2) LC-QTOF-MS for high-resolution mass confirmation (e.g., m/z 261.7 for [M+H]⁺), and (3) NMR to exclude isomeric interferents. Validate against certified reference materials (CRMs) from accredited suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.